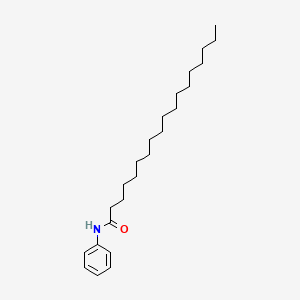

Stearanilide

Description

The exact mass of the compound Stearanilide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Stearanilide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stearanilide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-phenyloctadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(26)25-23-20-17-16-18-21-23/h16-18,20-21H,2-15,19,22H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLJFBQEKSZVCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H41NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060921 | |

| Record name | Octadecanamide, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637-54-7 | |

| Record name | N-Phenyloctadecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecanamide, N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanamide, N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanamide, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stearanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis and Characterization of Stearanilide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of stearanilide, also known as N-phenylstearamide. Stearanilide is a fatty acid anilide, a class of compounds with diverse applications in industrial and biological contexts. This document outlines a detailed experimental protocol for the synthesis of stearanilide via the acylation of aniline with stearoyl chloride. Furthermore, it details the analytical techniques employed for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), along with its physical properties such as melting point. All quantitative data is presented in structured tables for clarity and comparative analysis. Visual diagrams generated using Graphviz are included to illustrate the synthetic workflow.

Introduction

Stearanilide is an organic compound belonging to the anilide family, characterized by a stearoyl group attached to the nitrogen atom of an aniline moiety. The long C18 saturated fatty acid chain of stearic acid imparts significant lipophilicity to the molecule. Fatty acid anilides, in general, are of interest due to their presence in various biological systems and their potential as industrial additives and intermediates in organic synthesis. A thorough understanding of their synthesis and a comprehensive characterization are crucial for their application in research and development.

This guide presents a reliable method for the laboratory-scale synthesis of stearanilide and a detailed analysis of its structural and physical properties, providing a foundational resource for researchers in organic and medicinal chemistry.

Synthesis of Stearanilide

The synthesis of stearanilide is achieved through the nucleophilic acyl substitution reaction between aniline and stearoyl chloride. In this reaction, the lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of stearoyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton results in the formation of the stable amide bond of stearanilide.

Reaction Scheme

Caption: Reaction scheme for the synthesis of stearanilide.

Experimental Protocol

Materials:

-

Aniline (C₆H₅NH₂)

-

Stearoyl chloride (C₁₈H₃₅ClO)

-

Pyridine (C₅H₅N)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol (C₂H₅OH) for recrystallization

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Add pyridine (1.1 eq) to the solution to act as a base and scavenger for the HCl byproduct.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of stearoyl chloride (1.05 eq) in anhydrous dichloromethane to the reaction mixture via the dropping funnel with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude stearanilide.

-

Purify the crude product by recrystallization from hot ethanol to yield pure stearanilide as a white solid.

Synthesis Workflow Diagram

Caption: Experimental workflow for stearanilide synthesis.

Characterization of Stearanilide

The synthesized stearanilide was characterized using various analytical techniques to confirm its identity, purity, and structure.

Physical Properties

| Property | Value |

| Molecular Formula | C₂₄H₄₁NO |

| Molecular Weight | 359.60 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 93-95 °C |

| Solubility | Soluble in hot ethanol, dichloromethane; Insoluble in water |

Spectroscopic Data

The ¹H NMR spectrum of stearanilide provides information about the different types of protons and their chemical environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | d | 2H | Aromatic protons (ortho to -NH) |

| ~7.3 | t | 2H | Aromatic protons (meta to -NH) |

| ~7.1 | t | 1H | Aromatic proton (para to -NH) |

| ~7.3 (broad s) | s | 1H | Amide proton (-NH) |

| ~2.3 | t | 2H | Methylene protons alpha to carbonyl (-CH₂-CO) |

| ~1.6 | m | 2H | Methylene protons beta to carbonyl |

| ~1.2-1.4 | m | 28H | Methylene protons of the alkyl chain |

| ~0.9 | t | 3H | Terminal methyl protons (-CH₃) |

The ¹³C NMR spectrum reveals the carbon framework of the stearanilide molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | Carbonyl carbon (C=O) |

| ~138 | Aromatic carbon attached to nitrogen |

| ~129 | Aromatic carbons (meta to -NH) |

| ~124 | Aromatic carbon (para to -NH) |

| ~120 | Aromatic carbons (ortho to -NH) |

| ~38 | Methylene carbon alpha to carbonyl (-CH₂-CO) |

| ~32 | Methylene carbons in the alkyl chain |

| ~29 | Methylene carbons in the alkyl chain |

| ~25 | Methylene carbon beta to carbonyl |

| ~22 | Methylene carbon adjacent to methyl |

| ~14 | Terminal methyl carbon (-CH₃) |

The FTIR spectrum is used to identify the functional groups present in stearanilide.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong | N-H stretching vibration of the amide |

| ~3050 | Medium | C-H aromatic stretching |

| 2918, 2849 | Strong | C-H aliphatic stretching |

| ~1660 | Strong | C=O stretching vibration (Amide I band) |

| ~1540 | Strong | N-H bending vibration (Amide II band) |

| ~1600, ~1490 | Medium | C=C aromatic ring stretching |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of stearanilide.

| m/z Value | Interpretation |

| 359 | Molecular ion peak [M]⁺ |

| 266 | Fragment due to cleavage of the C-N bond |

| 93 | Fragment corresponding to the aniline cation |

Conclusion

This technical guide has detailed a robust and reproducible method for the synthesis of stearanilide from aniline and stearoyl chloride. The comprehensive characterization data, including NMR, FTIR, and mass spectrometry, confirms the structure and purity of the synthesized compound. The provided experimental protocols and tabulated data serve as a valuable resource for researchers and professionals in the fields of organic synthesis, materials science, and drug development, enabling further exploration of stearanilide and related fatty acid anilides.

"Stearanilide" CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Core Compound: Stearanilide

CAS Number: 637-54-7

Molecular Formula: C24H41NO

Molecular Weight: 359.60 g/mol

Synonyms: N-Phenylstearamide, N-Stearoylaniline

Stearanilide is a long-chain fatty acid anilide, a derivative of stearic acid and aniline. Its amphiphilic nature, arising from a long hydrophobic alkyl chain and a more polar anilide headgroup, makes it a subject of interest in materials science and pharmaceutical technology. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its emerging role in drug delivery systems.

Molecular Structure

The molecular structure of Stearanilide consists of a stearoyl group (derived from stearic acid) attached to the nitrogen atom of an aniline molecule.

Table 1: Physicochemical Properties of Stearanilide

| Property | Value | Reference |

| Appearance | White to off-white solid/powder | [Generic Material Safety Data Sheet] |

| Melting Point | 92-94 °C | [Generic Material Safety Data Sheet] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, acetone, and chloroform. | [General Chemical Knowledge] |

Experimental Protocols

Synthesis of Stearanilide

A common method for the synthesis of Stearanilide involves the acylation of aniline with stearoyl chloride. This reaction, a nucleophilic acyl substitution, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

-

Aniline

-

Stearoyl chloride

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable inert solvent)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve aniline in dichloromethane.

-

Add pyridine to the solution to act as a base.

-

Cool the mixture in an ice bath.

-

Slowly add stearoyl chloride to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl solution, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude Stearanilide from hot ethanol to yield the pure product.

Applications in Drug Delivery

Stearanilide is gaining attention in the field of drug delivery, particularly in the formulation of Solid Lipid Nanoparticles (SLNs). SLNs are colloidal carriers made from solid lipids, and they offer advantages such as controlled drug release, improved bioavailability of poorly soluble drugs, and good biocompatibility.

Formulation of Stearanilide-based Solid Lipid Nanoparticles (SLNs)

A high-pressure homogenization technique is often employed for the preparation of Stearanilide-based SLNs.

Materials:

-

Stearanilide (as the solid lipid)

-

Drug to be encapsulated

-

Surfactant (e.g., Poloxamer 188, Tween 80)

-

Purified water

Procedure:

-

Melt the Stearanilide at a temperature above its melting point.

-

Disperse or dissolve the drug in the molten lipid.

-

Separately, prepare a hot aqueous solution of the surfactant at the same temperature.

-

Add the hot lipid-drug mixture to the hot aqueous surfactant solution under high-speed stirring to form a coarse pre-emulsion.

-

Homogenize the pre-emulsion using a high-pressure homogenizer for several cycles at an elevated temperature.

-

Cool the resulting nanoemulsion to room temperature, allowing the lipid to recrystallize and form solid lipid nanoparticles.

-

The SLN dispersion can then be further processed, for instance, by lyophilization for long-term storage.

Table 2: Example Characteristics of Drug-Loaded Solid Lipid Nanoparticles (Conceptual Data)

| Parameter | Value |

| Average Particle Size (z-average) | 150 - 300 nm |

| Polydispersity Index (PDI) | < 0.3 |

| Zeta Potential | -15 to -30 mV |

| Entrapment Efficiency (%) | 70 - 95% |

| Drug Loading (%) | 1 - 10% |

Note: The actual values will depend on the specific drug, formulation, and process parameters.

Mandatory Visualizations

Caption: Synthesis of Stearanilide and its subsequent use in the formulation of drug-loaded Solid Lipid Nanoparticles (SLNs).

This guide provides a foundational understanding of Stearanilide for scientific and drug development applications. Further research into its toxicological profile and in vivo behavior within drug delivery systems is essential for its translation into clinical use.

A Technical Guide to the Solubility of Stearanilide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearanilide, also known as N-phenylstearamide, is a long-chain fatty acid anilide. Its molecular structure, characterized by a long, non-polar hydrocarbon tail (from stearic acid) and a more polar amide group attached to a phenyl ring, governs its solubility characteristics. Understanding the solubility of stearanilide in various organic solvents is crucial for its application in diverse fields, including pharmaceuticals, polymer science, and material science, particularly for processes such as purification, formulation, and chemical synthesis.

Based on the principle of "like dissolves like," stearanilide is expected to exhibit poor solubility in polar solvents such as water and lower alcohols (e.g., methanol, ethanol) due to the dominance of its large, non-polar alkyl chain. Conversely, it is predicted to have higher solubility in non-polar or moderately polar aprotic solvents that can effectively solvate the long hydrocarbon tail. Such solvents may include chlorinated hydrocarbons (e.g., dichloromethane, chloroform), aromatic hydrocarbons (e.g., toluene, benzene), and ethers (e.g., diethyl ether, tetrahydrofuran). The amide group can participate in hydrogen bonding, which may lead to some solubility in protic solvents, but the effect of the long alkyl chain is likely to be the determining factor.

This guide provides a comprehensive overview of the theoretical considerations for stearanilide solubility and presents detailed experimental protocols for its quantitative determination.

Data Presentation: A Template for Your Experimental Findings

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |

Experimental Protocols

The following section details a reliable experimental methodology for the quantitative determination of stearanilide solubility in organic solvents. The gravimetric method is a straightforward and accurate technique for this purpose.

Gravimetric Determination of Stearanilide Solubility

Objective: To determine the saturation solubility of stearanilide in a given organic solvent at a specific temperature.

Materials:

-

Stearanilide (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (accurate to ±0.0001 g)

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or beakers

-

Oven or vacuum oven for drying

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of stearanilide to a glass vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated syringe to prevent premature crystallization upon cooling.

-

Immediately filter the solution through a chemically compatible syringe filter into a pre-weighed evaporation dish or beaker. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the filtered saturated solution.

-

Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the stearanilide.

-

Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the evaporation dish containing the dried stearanilide residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved stearanilide is the final mass of the dish and residue minus the initial mass of the empty dish.

-

The mass of the solvent is the mass of the filtered solution minus the mass of the dissolved stearanilide.

-

Solubility can be expressed in various units, most commonly as g/100 mL or g/100 g of solvent.

-

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the study of stearanilide solubility.

Caption: Gravimetric solubility determination workflow.

Caption: "Like Dissolves Like" principle for Stearanilide.

Caption: Synthesis workflow for Stearanilide.

Spectroscopic Analysis of N-phenylstearamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of N-phenylstearamide using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data presented, including predicted NMR chemical shifts and characteristic IR and MS fragments, offers a comprehensive spectroscopic profile of the molecule. This guide also outlines detailed experimental protocols for each technique, serving as a valuable resource for the characterization of N-phenylstearamide and related long-chain fatty amides.

Spectroscopic Data Summary

The following tables summarize the predicted and expected quantitative data from the spectroscopic analysis of N-phenylstearamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for N-phenylstearamide (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.55 | d | 2H | Ar-H (ortho to -NH) |

| ~7.30 | t | 2H | Ar-H (meta to -NH) |

| ~7.10 | t | 1H | Ar-H (para to -NH) |

| ~7.35 | s | 1H | N-H |

| ~2.35 | t | 2H | -CH₂-C(O)- |

| ~1.65 | m | 2H | -CH₂-CH₂-C(O)- |

| ~1.25 | br s | 28H | -(CH₂)₁₄- |

| ~0.88 | t | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data for N-phenylstearamide (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (ppm) | Assignment |

| ~172.5 | C=O |

| ~138.0 | Ar-C (C-N) |

| ~129.0 | Ar-CH (meta) |

| ~124.0 | Ar-CH (para) |

| ~120.0 | Ar-CH (ortho) |

| ~38.0 | -CH₂-C(O)- |

| ~31.9 | -(CH₂)n- |

| ~29.7 | -(CH₂)n- |

| ~29.6 | -(CH₂)n- |

| ~29.5 | -(CH₂)n- |

| ~29.4 | -(CH₂)n- |

| ~29.3 | -(CH₂)n- |

| ~29.2 | -(CH₂)n- |

| ~25.8 | -CH₂-CH₂-C(O)- |

| ~22.7 | -CH₂-CH₃ |

| ~14.1 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for N-phenylstearamide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Sharp | N-H Stretch |

| 3050-3020 | Medium | Aromatic C-H Stretch |

| 2920, 2850 | Strong | Aliphatic C-H Stretch (asymmetric & symmetric) |

| ~1660 | Strong | C=O Stretch (Amide I) |

| ~1540 | Medium | N-H Bend (Amide II) |

| ~1600, ~1490 | Medium-Weak | Aromatic C=C Bending |

| ~750, ~690 | Strong | Aromatic C-H Out-of-Plane Bending |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for N-phenylstearamide (Electron Ionization)

| m/z | Interpretation |

| 373 | [M]⁺ (Molecular Ion) |

| 282 | [M - C₆H₅NH]⁺ |

| 120 | [C₆H₅NHCO]⁺ |

| 93 | [C₆H₅NH₂]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail the methodologies for the spectroscopic analysis of N-phenylstearamide.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of N-phenylstearamide to elucidate its molecular structure.

Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of dry N-phenylstearamide powder.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz (for a 400 MHz ¹H instrument).

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in N-phenylstearamide.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of dry N-phenylstearamide with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of N-phenylstearamide.

Methodology:

-

Sample Introduction:

-

Introduce a small amount of N-phenylstearamide into the mass spectrometer via a direct insertion probe or by dissolving it in a volatile solvent and injecting it into a gas chromatograph coupled to the mass spectrometer (GC-MS).

-

-

Ionization (Electron Ionization - EI):

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

-

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis.

Caption: Workflow for the spectroscopic analysis of N-phenylstearamide.

Caption: Logical relationship of spectroscopic techniques to structural elucidation.

References

In-Depth Technical Guide to the Thermal Properties of Stearanilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of Stearanilide (also known as N-phenylstearamide), a long-chain fatty acid anilide. The document focuses on its melting point and thermogravimetric analysis (TGA), presenting available data, outlining experimental methodologies, and offering insights into its thermal stability.

Core Thermal Properties

Stearanilide exhibits thermal characteristics typical of long-chain organic molecules, with a defined melting point and significant thermal stability.

Data Presentation

The following table summarizes the key quantitative thermal data currently available for Stearanilide.

| Thermal Property | Value |

| Melting Point | 92.0 - 96.0 °C |

| Decomposition Onset | Data not available |

| Peak Decomposition Temperature | Data not available |

Melting Point Analysis

The melting point of a substance is a critical physical property, indicating the temperature at which it transitions from a solid to a liquid state. For pharmaceutical and material science applications, a sharp and defined melting point is often indicative of high purity.

Experimental Protocol: Capillary Melting Point Determination

A standard and widely accepted method for determining the melting point of a crystalline solid like Stearanilide is the capillary melting point technique.

Methodology:

-

Sample Preparation: A small, finely powdered sample of Stearanilide is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a calibrated thermometer or an automated optical detection system.

-

Heating: The sample is heated at a controlled rate, typically starting with a rapid ramp to approach the expected melting point, followed by a slower, more precise ramp (e.g., 1-2 °C per minute) as the melting point is neared.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. The range between these two temperatures is the melting point range.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA provides valuable information about the thermal stability and decomposition profile of a material. While specific TGA data for Stearanilide is not available, a general experimental protocol for such an analysis is provided below. Studies on similar compounds, such as fatty acid anilides, suggest that they possess good thermal stability, showing minimal degradation at temperatures up to 300°C.[1]

Experimental Protocol: Thermogravimetric Analysis

Methodology:

-

Sample Preparation: A small, accurately weighed sample of Stearanilide (typically 5-10 mg) is placed in a tared TGA crucible, commonly made of alumina or platinum.

-

Instrumentation: The crucible is placed in the TGA instrument's furnace.

-

Atmosphere: The analysis is typically conducted under a controlled atmosphere, such as an inert nitrogen or argon flow, to prevent oxidative degradation. A typical flow rate is 20-50 mL/min.

-

Heating Program: The sample is heated at a constant rate, for example, 10 °C per minute, over a specified temperature range (e.g., from ambient temperature to 600 °C).

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.

Logical Workflow for Thermal Analysis

The following diagram illustrates the logical workflow for the complete thermal characterization of a compound like Stearanilide.

Caption: Logical workflow for the thermal characterization of Stearanilide.

Experimental Workflow for TGA

The diagram below details the typical experimental workflow for conducting a thermogravimetric analysis.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

References

An In-depth Technical Guide to the Crystalline Structure of N-phenyloctadecanamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this document, a comprehensive search of publicly available scientific literature and crystallographic databases has not yielded specific experimental data on the crystalline structure of N-phenyloctadecanamide. Therefore, this guide provides a framework of the methodologies and potential structural features based on the analysis of related compounds and general principles of crystallography.

Introduction

N-phenyloctadecanamide, also known as stearanilide, is a long-chain N-arylamide. Its molecular structure, consisting of a long aliphatic tail and an aromatic headgroup connected by an amide linkage, suggests the potential for interesting solid-state packing and hydrogen bonding networks. These features are critical in determining the material's physical properties, such as melting point, solubility, and polymorphism, which are of significant interest in fields like materials science and pharmaceutical development. While specific crystallographic data for N-phenyloctadecanamide is not currently available in open-access databases, this guide outlines the necessary experimental protocols to determine its crystalline structure and presents the expected molecular interactions that would govern its crystal packing.

Physicochemical Properties of N-phenyloctadecanamide

A summary of the known physical and chemical properties of N-phenyloctadecanamide is provided below. This data is essential for designing crystallization experiments.

| Property | Value |

| Molecular Formula | C24H41NO |

| Molecular Weight | 359.59 g/mol |

| Melting Point | 95.05 °C |

| Boiling Point | 504.6 ± 19.0 °C at 760 mmHg |

| Density | 0.9 ± 0.1 g/cm³ |

| Flash Point | 313.9 ± 6.5 °C |

| Refractive Index | 1.505 |

Experimental Protocols

The determination of the crystalline structure of N-phenyloctadecanamide would involve a multi-step process, from synthesis and purification to single-crystal growth and X-ray diffraction analysis.

3.1. Synthesis and Purification of N-phenyloctadecanamide

A common method for the synthesis of N-phenyloctadecanamide is the acylation of aniline with stearoyl chloride.

-

Reaction: Aniline is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or pyridine) to act as an acid scavenger. The solution is cooled in an ice bath.

-

Addition: Stearoyl chloride, dissolved in the same solvent, is added dropwise to the aniline solution with constant stirring.

-

Work-up: After the reaction is complete (monitored by thin-layer chromatography), the reaction mixture is washed successively with dilute acid (e.g., 1M HCl) to remove excess aniline and base, followed by a wash with a saturated sodium bicarbonate solution and brine.

-

Purification: The crude product is dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure. The resulting solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure N-phenyloctadecanamide.

3.2. Single Crystal Growth

The growth of high-quality single crystals suitable for X-ray diffraction is a critical step. Several methods can be employed:

-

Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is prepared. The solution is loosely covered to allow for the slow evaporation of the solvent at a constant temperature.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, leading to crystallization.

-

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can induce the formation of single crystals.

3.3. Single-Crystal X-ray Diffraction (SC-XRD) Analysis

This is the definitive technique for determining the three-dimensional atomic arrangement in a crystal.

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to different orientations. The diffracted X-rays are detected, and their intensities are recorded.

-

Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell parameters and the space group of the crystal. The initial crystal structure is then solved using direct methods or Patterson methods. The atomic positions and thermal parameters are refined to obtain the final, accurate crystal structure.

Logical Workflow

The overall process for determining the crystalline structure of N-phenyloctadecanamide can be visualized as a logical workflow.

Potential Molecular Interactions and Crystal Packing

While the specific crystal structure is unknown, the molecular features of N-phenyloctadecanamide allow for predictions of its solid-state behavior. The amide group is a strong hydrogen bond donor (N-H) and acceptor (C=O), which will likely dominate the crystal packing.

It is expected that molecules of N-phenyloctadecanamide will form hydrogen-bonded chains or sheets. The long octadecyl chains are likely to pack in an ordered fashion, driven by van der Waals interactions, potentially leading to a layered structure. The phenyl rings may engage in π-π stacking interactions, further stabilizing the crystal lattice. The interplay of these interactions will determine the overall crystal packing and could give rise to polymorphism, where different packing arrangements result in distinct crystalline forms with different physical properties.

Conclusion

Determining the crystalline structure of N-phenyloctadecanamide is a feasible endeavor that would provide valuable insights for materials science and drug development. Although specific crystallographic data is not yet publicly available, the experimental protocols outlined in this guide provide a clear pathway for its determination. The synthesis, purification, and single-crystal growth of N-phenyloctadecanamide, followed by single-crystal X-ray diffraction analysis, would elucidate its three-dimensional atomic arrangement, hydrogen bonding patterns, and overall crystal packing. Such information is fundamental to understanding and ultimately controlling the solid-state properties of this and related long-chain N-arylamides.

Stearanilide: A Historical and Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Stearanilide, more formally known as N-phenylstearamide, belongs to the class of organic compounds known as fatty acid anilides. Historically, research on this specific molecule has been limited and is often situated within the broader context of studies on fatty acid amides and anilides. These larger classes of compounds have found applications in various industrial sectors, including as surfactants, lubricants, and polymer additives. A significant turning point in the scientific focus on fatty acid anilides came with a major public health crisis, which inadvertently highlighted the need for a deeper understanding of their synthesis, detection, and toxicological profiles.

This technical guide provides a comprehensive overview of the historical context of Stearanilide research, its physicochemical properties, detailed experimental protocols for its synthesis, and a visual representation of its synthetic pathway and a relevant experimental workflow.

Historical Context: The Shadow of Toxic Oil Syndrome

The most significant event to shape the research landscape of fatty acid anilides, including by extension Stearanilide, was the 1981 Toxic Oil Syndrome (TOS) in Spain. This public health crisis was linked to the consumption of rapeseed oil that had been denatured with aniline for industrial use and then illicitly refined and sold as edible oil. Fatty acid anilides were identified as contaminants in the implicated oils and subsequently became markers for exposure. This tragic event catalyzed a surge in research aimed at the following:

-

Analytical Methods: Developing sensitive and specific methods for the detection and quantification of fatty acid anilides in complex matrices such as oils and biological tissues.

-

Toxicology: Investigating the potential toxic effects of these compounds to understand the pathology of TOS. Studies explored the in vivo formation of fatty acid anilides and their metabolic fate.

-

Synthesis: Understanding the formation of these anilides from the reaction of fatty acids with aniline, particularly under the conditions of oil processing and degradation.

While this research focus was driven by a toxicological imperative, it provided a foundational body of knowledge on the chemistry and analysis of fatty acid anilides that is relevant to the study of specific molecules like Stearanilide.

Quantitative Data

| Property | Value | Notes |

| IUPAC Name | N-phenylstearamide | |

| Synonyms | Stearanilide, Octadecananilide | |

| CAS Number | 16733-44-7 | A search for "N-phenylstearamide hydrochloride" yields CAS number 93981-90-9, but data for the free amide is not explicitly provided. |

| Molecular Formula | C₂₄H₄₁NO | |

| Molecular Weight | 359.6 g/mol | |

| Melting Point | Not definitively found in searches. | Data for related long-chain amides and anilides vary widely based on chain length and substitutions. |

| Boiling Point | Not definitively found in searches. | Likely to be high, with decomposition at elevated temperatures. |

| Solubility | Expected to be soluble in nonpolar organic solvents and insoluble in water. | Based on the long hydrocarbon chain and the aromatic ring. |

Experimental Protocols

Synthesis of N-phenylstearamide (Stearanilide)

A standard method for the synthesis of N-phenylstearamide is the amidation of stearic acid with aniline. This can be achieved through several routes, with one of the most common laboratory methods involving the activation of the carboxylic acid.

Objective: To synthesize N-phenylstearamide from stearic acid and aniline.

Materials:

-

Stearic acid

-

Aniline

-

Thionyl chloride (SOCl₂) or a similar activating agent (e.g., dicyclohexylcarbodiimide - DCC)

-

Anhydrous non-polar solvent (e.g., Toluene or Dichloromethane)

-

A weak base (e.g., Triethylamine or Pyridine)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Apparatus for reflux, filtration, and solvent evaporation

Procedure:

-

Activation of Stearic Acid:

-

In a round-bottom flask, dissolve stearic acid in an excess of anhydrous toluene.

-

Slowly add thionyl chloride (approximately 1.2 equivalents) to the solution at room temperature.

-

The mixture is then heated to reflux for 1-2 hours to form stearoyl chloride. The progress of the reaction can be monitored by the cessation of HCl gas evolution.

-

After the reaction is complete, the excess thionyl chloride and toluene are removed under reduced pressure.

-

-

Amidation Reaction:

-

The crude stearoyl chloride is re-dissolved in anhydrous dichloromethane.

-

In a separate flask, a solution of aniline (1 equivalent) and triethylamine (1.1 equivalents) in dichloromethane is prepared.

-

The aniline solution is added dropwise to the stearoyl chloride solution at 0°C with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.

-

-

Work-up and Purification:

-

The reaction mixture is washed successively with dilute HCl, saturated NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed by rotary evaporation.

-

The resulting crude N-phenylstearamide can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield the final product.

-

Mandatory Visualizations

Synthesis of N-phenylstearamide

Caption: Synthesis pathway of N-phenylstearamide from stearic acid and aniline.

General Workflow for Toxicological Analysis of Fatty Acid Anilides

Caption: A generalized experimental workflow for the toxicological analysis of fatty acid anilides.

Potential Biological Activities of N-Phenylstearamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities of N-phenylstearamide is limited in publicly available scientific literature. This guide provides an in-depth overview of the potential biological activities of N-phenylstearamide based on the known effects of the broader class of molecules to which it belongs: fatty acid anilides and N-acylanilines. The experimental protocols and signaling pathways described herein are representative of methods and mechanisms relevant to this class of compounds and should be considered as a framework for the potential investigation of N-phenylstearamide.

Introduction

N-phenylstearamide, also known as N-stearoyl-aniline or N-phenyl-octadecanamide, is a lipid molecule belonging to the class of N-acylanilines. It consists of a stearic acid moiety linked to an aniline molecule via an amide bond. While specific research on N-phenylstearamide is not extensive, the broader family of fatty acid amides has garnered significant interest in drug discovery due to their diverse biological activities. This technical guide consolidates the potential biological activities of N-phenylstearamide by examining data from structurally related fatty acid anilides and outlines potential mechanisms of action and experimental approaches for its investigation.

Synthesis of N-Phenylstearamide

The synthesis of N-phenylstearamide can be achieved through several standard amidation methods. A common and effective method is the Schotten-Baumann reaction, which involves the acylation of aniline with stearoyl chloride.

Representative Synthesis Protocol: Schotten-Baumann Reaction

This protocol describes a general method for the synthesis of N-phenyl amides and can be adapted for N-phenylstearamide.

Materials:

-

Aniline

-

Stearoyl chloride

-

10% Sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve aniline in dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add stearoyl chloride to the stirred solution.

-

Simultaneously, add 10% sodium hydroxide solution dropwise to neutralize the hydrochloric acid formed during the reaction.

-

Allow the reaction mixture to stir for 1-2 hours at room temperature.

-

Transfer the mixture to a separatory funnel and wash with water, dilute hydrochloric acid, and then a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N-phenylstearamide.

-

The crude product can be further purified by recrystallization or column chromatography.

Potential Biological Activities

Based on studies of related fatty acid anilides, N-phenylstearamide may exhibit a range of biological activities, with the most prominent being potential anti-inflammatory and immunomodulatory effects.

Anti-inflammatory Activity

Fatty acid anilides have been shown to modulate the synthesis of prostanoids, which are key mediators of inflammation. This suggests a potential mechanism of action via the cyclooxygenase (COX) pathways.

Immunomodulatory Effects

Studies on oleoylanilide have indicated that fatty acid anilides can influence immune responses, including alterations in T-cell populations and immunoglobulin production.

Quantitative Data on Related Fatty Acid Anilides

The following table summarizes quantitative data from studies on fatty acid anilides that are structurally related to N-phenylstearamide. This data provides a basis for hypothesizing the potential potency and efficacy of N-phenylstearamide.

| Compound | Assay | Target/System | Result | Reference |

| Oleoylanilide | Immune response in mice | T-cell populations | Significant decrease in suppressor T-cells | [1] |

| Oleoylanilide | Immunoglobulin production | IgM and IgG in culture | Significantly higher production than control | [1] |

| Linoleoylanilide | Prostanoid synthesis | Human endothelial cells | Time and dose-dependent decrease in prostanoid formation | [2] |

| Oleoylanilide | Prostanoid synthesis | Human endothelial cells | Stimulation of prostanoid synthesis | [2] |

Potential Signaling Pathways

The biological effects of fatty acid anilides may be mediated through various signaling pathways. A plausible pathway for the potential anti-inflammatory effects of N-phenylstearamide involves the modulation of the arachidonic acid cascade.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Stearanilide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of stearanilide, also known as N-phenylstearamide, from stearic acid and aniline. The primary method outlined is a two-step synthesis proceeding via a stearoyl chloride intermediate, a common and efficient route for the formation of amides from carboxylic acids. This protocol includes detailed experimental procedures, tables of quantitative data for the synthesized compound, and characterization methods including melting point, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

Stearanilide is a long-chain fatty acid anilide. Amides are a fundamental functional group in organic chemistry and are prevalent in a wide range of biologically active molecules and materials. The synthesis of stearanilide serves as a model for the formation of N-aryl amides from long-chain carboxylic acids. Understanding the synthesis and characterization of such molecules is crucial for researchers in organic synthesis, materials science, and drug development. This protocol provides a reliable method for the preparation and purification of stearanilide.

Data Presentation

Table 1: Physicochemical Properties of Stearanilide

| Property | Value |

| Chemical Name | N-phenylstearamide |

| Synonyms | Stearanilide, N-phenyloctadecanamide |

| CAS Number | 637-54-7 |

| Molecular Formula | C₂₄H₄₁NO |

| Molecular Weight | 359.59 g/mol |

| Appearance | Solid |

| Melting Point | 93-95 °C |

Table 2: Spectroscopic Data for Stearanilide

| Spectroscopy | Characteristic Peaks |

| IR (Infrared) | ~3300 cm⁻¹ (N-H stretch), ~1660 cm⁻¹ (C=O stretch, Amide I), ~1550 cm⁻¹ (N-H bend, Amide II), ~2920 cm⁻¹ & ~2850 cm⁻¹ (C-H stretch, alkyl) |

| ¹H NMR (Proton) | Chemical shifts (δ) will vary depending on the solvent used. Expected signals include: a broad singlet for the N-H proton, multiplets for the aromatic protons of the aniline ring, a triplet for the α-methylene protons adjacent to the carbonyl group, multiplets for the long-chain methylene protons, and a triplet for the terminal methyl group. |

| ¹³C NMR (Carbon) | Expected signals include: a peak for the carbonyl carbon (~170-180 ppm), peaks for the aromatic carbons, and a series of peaks for the aliphatic carbons of the stearic acid chain. |

Experimental Protocols

The synthesis of stearanilide from stearic acid is most effectively carried out in a two-step process:

-

Step 1: Synthesis of Stearoyl Chloride

-

Step 2: Synthesis of Stearanilide from Stearoyl Chloride and Aniline

Protocol 1: Synthesis of Stearoyl Chloride from Stearic Acid

Materials:

-

Stearic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous solvent (e.g., dichloromethane (DCM) or toluene)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve stearic acid in an excess of the chosen anhydrous solvent.

-

Slowly add thionyl chloride (or oxalyl chloride) to the solution at room temperature with continuous stirring. A slight excess (e.g., 1.2 equivalents) of the chlorinating agent is typically used.

-

Attach a reflux condenser fitted with a drying tube to the flask.

-

Gently heat the reaction mixture to reflux and maintain the reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ if using thionyl chloride).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess solvent and unreacted chlorinating agent under reduced pressure using a rotary evaporator.

-

The resulting crude stearoyl chloride can be used directly in the next step without further purification.

Protocol 2: Synthesis of Stearanilide from Stearoyl Chloride and Aniline

Materials:

-

Stearoyl chloride (from Protocol 1)

-

Aniline

-

Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether)

-

A base (e.g., triethylamine (Et₃N) or pyridine)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Recrystallization solvent (e.g., ethanol, acetone, or a mixture of solvents)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve aniline in the chosen anhydrous solvent. Add an equivalent of a base (e.g., triethylamine) to the solution. This base will neutralize the HCl generated during the reaction.

-

Cool the aniline solution in an ice bath.

-

Dissolve the crude stearoyl chloride in a minimal amount of the same anhydrous solvent and place it in an addition funnel.

-

Add the stearoyl chloride solution dropwise to the cooled aniline solution with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess aniline and base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine (saturated NaCl solution).

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude stearanilide.

Protocol 3: Purification of Stearanilide by Recrystallization

Procedure:

-

Dissolve the crude stearanilide in a minimum amount of a suitable hot recrystallization solvent (e.g., ethanol or acetone).

-

If the solution is colored, a small amount of activated charcoal can be added, and the hot solution can be filtered through a fluted filter paper to remove the charcoal.

-

Allow the hot, clear solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold recrystallization solvent.

-

Dry the purified stearanilide crystals in a vacuum oven or air-dry to a constant weight.

Protocol 4: Characterization of Stearanilide

-

Melting Point Determination: Determine the melting point of the purified stearanilide using a melting point apparatus and compare it to the literature value. A sharp melting point close to the literature value is indicative of high purity.

-

Infrared (IR) Spectroscopy: Obtain an IR spectrum of the purified product. Confirm the presence of the amide functional group by identifying the characteristic N-H and C=O stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra. The spectra should be consistent with the structure of stearanilide.

Mandatory Visualizations

Caption: Workflow for the two-step synthesis of Stearanilide.

Caption: Characterization workflow for synthesized Stearanilide.

Application Notes and Protocols for the Evaluation of Stearanilide as a Potential Plasticizer for Polyvinyl Chloride (PVC)

Disclaimer: The use of stearanilide as a primary plasticizer for polyvinyl chloride (PVC) is not widely documented in publicly available scientific literature. The following application notes and protocols are provided as a general framework for the evaluation of a novel or hypothetical plasticizer candidate, such as stearanilide, for PVC. The experimental parameters and expected outcomes are illustrative and should be adapted and validated for specific research and development purposes.

Introduction

Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. In its rigid form, PVC is strong and durable, but for many applications, increased flexibility is required. This is achieved through the addition of plasticizers, which are substances that increase the plasticity or decrease the viscosity of a material.[1] Plasticizers work by embedding themselves between the polymer chains, spacing them out, and thus lowering the glass transition temperature (Tg) of the polymer.[2]

Phthalate esters have traditionally been the most common plasticizers for PVC.[3] However, due to health and environmental concerns, there is a growing demand for alternative, non-phthalate plasticizers. This document outlines a comprehensive set of protocols for the evaluation of stearanilide as a potential novel plasticizer for PVC. Stearanilide (N-phenylstearamide) is a waxy solid with the chemical formula C₂₄H₄₁NO. Its long aliphatic chain and amide group suggest it may have the potential to interact with PVC chains and impart flexibility.

These application notes are intended for researchers and scientists in materials science and polymer chemistry. They provide a structured approach to compounding, testing, and characterizing PVC formulations containing a novel plasticizer candidate.

Profile of the Hypothetical Plasticizer Candidate: Stearanilide

| Property | Value |

| Chemical Name | N-phenylstearamide |

| Synonyms | Stearanilide, N-Stearoylaniline |

| CAS Number | 637-54-7 |

| Molecular Formula | C₂₄H₄₁NO |

| Molecular Weight | 359.59 g/mol |

| Appearance | White to off-white solid |

Experimental Protocols

This protocol describes the preparation of PVC blends with varying concentrations of stearanilide using a two-roll mill.

Materials and Equipment:

-

PVC resin (suspension grade)

-

Stearanilide

-

Thermal stabilizer (e.g., a mixed metal stabilizer)

-

Two-roll mill with heating capabilities

-

Analytical balance

-

Mixing container

Procedure:

-

Pre-dry the PVC resin in an oven at 80°C for 2 hours to remove any moisture.

-

On an analytical balance, weigh the PVC resin, stearanilide, and thermal stabilizer according to the formulations in Table 1. A common starting point for a thermal stabilizer is 2-3 parts per hundred parts of resin (phr).

-

Thoroughly mix the dry components in a container to ensure a homogeneous pre-blend.

-

Preheat the two-roll mill to 160-170°C. The exact temperature may need to be optimized based on the melting behavior of the blend.

-

Add the pre-blended mixture to the nip of the rolls.

-

Continuously cut and fold the sheet on the mill for 5-10 minutes to ensure uniform mixing and complete fusion of the components.

-

Once a homogeneous sheet is formed, carefully remove it from the mill.

-

Press the milled sheet into plaques of desired thickness for subsequent testing using a hydraulic press at a temperature of 170-180°C and a pressure of 10 MPa for 5 minutes, followed by cool pressing.

The following tests are crucial for determining the plasticizing efficiency of stearanilide.

3.2.1. Tensile Strength and Elongation at Break (ASTM D638)

This test measures the force required to break a sample and the extent to which it stretches before breaking.[4]

Equipment:

-

Universal Testing Machine (UTM) with a suitable load cell

-

ASTM D638 Type IV dumbbell-shaped specimens

-

Extensometer

Procedure:

-

Condition the dumbbell-shaped specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.

-

Measure the width and thickness of the narrow section of each specimen.

-

Set the crosshead speed of the UTM to 50 mm/min.

-

Mount the specimen in the grips of the UTM.

-

Attach the extensometer to the specimen.

-

Start the test and record the load and elongation until the specimen fractures.

-

Calculate the tensile strength (in MPa) and the elongation at break (in %).

3.2.2. Shore Hardness (ASTM D2240)

This test measures the resistance of the plastic to indentation.[5]

Equipment:

-

Shore A or Shore D durometer (Shore A is typically used for flexible PVC)

-

Test stand for the durometer

Procedure:

-

Place a stack of the prepared PVC plaques on a flat, hard surface to achieve a minimum thickness of 6 mm.

-

Press the durometer indenter firmly and quickly onto the surface of the sample.

-

Read the hardness value from the durometer scale within 1 second of firm contact.

-

Take at least five measurements at different positions on the sample and calculate the average.

3.3.1. Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) of the PVC blends. A lower Tg indicates better plasticizing efficiency.[2]

Equipment:

-

Differential Scanning Calorimeter

-

Hermetic aluminum pans

Procedure:

-

Accurately weigh 5-10 mg of the PVC sample into an aluminum pan and seal it.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample from room temperature to 120°C at a heating rate of 10°C/min to erase the thermal history.

-

Cool the sample to -50°C at a rate of 10°C/min.

-

Heat the sample from -50°C to 120°C at a rate of 10°C/min.

-

Determine the glass transition temperature (Tg) from the midpoint of the step transition in the second heating scan.

3.3.2. Thermogravimetric Analysis (TGA)

TGA is used to assess the thermal stability of the plasticized PVC.

Equipment:

-

Thermogravimetric Analyzer

-

Ceramic or platinum pans

Procedure:

-

Accurately weigh 10-15 mg of the PVC sample into a TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from room temperature to 600°C at a heating rate of 20°C/min under a nitrogen atmosphere.

-

Record the weight loss as a function of temperature.

-

Determine the onset temperature of decomposition (the temperature at which significant weight loss begins).

These tests evaluate the permanence of the plasticizer within the PVC matrix.

3.4.1. Solvent Extraction (ASTM D1239)

This method measures the weight loss of the plasticized PVC after immersion in a solvent.

Equipment:

-

Analytical balance

-

Glass vials with caps

-

Oven

-

Solvent (e.g., hexane, ethanol, or a 50/50 mixture)

Procedure:

-

Cut circular discs of 25 mm diameter from the prepared PVC sheets.

-

Accurately weigh each disc (W₁).

-

Immerse each disc in a glass vial containing 20 mL of the chosen solvent.

-

Seal the vials and place them in an oven at 50°C for 24 hours.

-

Remove the discs from the solvent, gently wipe off excess solvent, and dry them in an oven at 60°C until a constant weight is achieved (W₂).

-

Calculate the percentage of weight loss due to extraction.

3.4.2. Activated Carbon Migration (ISO 176)

This test assesses the volatility and migration of the plasticizer into an absorbing medium.

Equipment:

-

Analytical balance

-

Glass containers with lids

-

Activated carbon

-

Oven

Procedure:

-

Cut circular discs of 25 mm diameter from the prepared PVC sheets.

-

Accurately weigh each disc (W₁).

-

Place a layer of activated carbon in a glass container, place the PVC disc on top, and then cover the disc with another layer of activated carbon.

-

Seal the container and place it in an oven at 70°C for 24 hours.

-

Remove the disc, carefully brush off any adhering activated carbon, and reweigh the disc (W₂).

-

Calculate the percentage of weight loss.

Data Presentation

The following tables should be used to systematically record and compare the experimental data.

Table 1: Formulations of PVC/Stearanilide Blends

| Formulation ID | PVC (phr) | Stearanilide (phr) | Thermal Stabilizer (phr) |

|---|---|---|---|

| PVC-Control | 100 | 0 | 3 |

| PVC-S20 | 100 | 20 | 3 |

| PVC-S40 | 100 | 40 | 3 |

| PVC-S60 | 100 | 60 | 3 |

| PVC-Standard | 100 | 40 (Standard Plasticizer) | 3 |

Table 2: Mechanical Properties of PVC/Stearanilide Blends

| Formulation ID | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |

|---|---|---|---|

| PVC-Control | |||

| PVC-S20 | |||

| PVC-S40 | |||

| PVC-S60 |

| PVC-Standard | | | |

Table 3: Thermal Properties of PVC/Stearanilide Blends

| Formulation ID | Glass Transition Temp. (Tg) (°C) | Onset Decomposition Temp. (°C) |

|---|---|---|

| PVC-Control | ||

| PVC-S20 | ||

| PVC-S40 | ||

| PVC-S60 |

| PVC-Standard | | |

Table 4: Migration Resistance of PVC/Stearanilide Blends

| Formulation ID | Weight Loss (%) in Hexane | Weight Loss (%) in Ethanol | Weight Loss (%) with Activated Carbon |

|---|---|---|---|

| PVC-S20 | |||

| PVC-S40 | |||

| PVC-S60 |

| PVC-Standard | | | |

Visualizations

Caption: Experimental workflow for evaluating a novel PVC plasticizer.

Caption: Hypothetical interaction of stearanilide with PVC chains.

References

Stearanilide in Polymer Films: An Application Overview

This document outlines the general context of slip and anti-blocking agents in polymer films and provides standardized protocols for evaluating such additives. This information is intended to serve as a foundational guide for researchers and professionals in drug development and material science who may wish to investigate the potential of Stearanilide or other novel compounds for these applications.

Introduction to Slip and Anti-Blocking Agents in Polymer Films

In the manufacturing and processing of polymer films, particularly for applications in packaging, agriculture, and pharmaceuticals, controlling the frictional and adhesive properties of the film surface is critical. This is achieved through the incorporation of additives known as slip and anti-blocking agents.

-

Slip Agents: These additives migrate to the surface of the polymer film, creating a lubricating layer that reduces the coefficient of friction (COF). This facilitates smoother processing on high-speed packaging lines, prevents film layers from sticking to each other during winding and unwinding, and improves the handling characteristics of the final product. Common slip agents include primary amides (e.g., oleamide, erucamide) and secondary amides.

-

Anti-Blocking Agents: These are typically inorganic particles (e.g., silica, talc) or organic waxes that create microscopic asperities on the film surface. These asperities reduce the intimate contact between adjacent film layers, thereby preventing "blocking," which is the adhesion of the film to itself, particularly under pressure and elevated temperature.

Potential Role of Stearanilide

Stearanilide, with its long fatty acid chain (stearic acid) and an aromatic aniline group, possesses molecular features that could theoretically impart lubricating properties. The long, non-polar stearyl group could provide a low-energy surface, while the anilide group might influence its compatibility and migration within different polymer matrices. However, without experimental data, its efficacy as a slip or anti-blocking agent remains speculative.

Experimental Protocols for Evaluation

To assess the potential of Stearanilide or any new compound as a slip or anti-blocking agent, a series of standardized tests must be performed. The following are detailed methodologies for key experiments.

Table 1: Key Performance Parameters for Slip and Anti-Blocking Agents

| Parameter | Test Method | Typical Units | Description |

| Coefficient of Friction (COF) | ASTM D1894 | Dimensionless | Measures the lubricity of the film surface. Both static (initial) and kinetic (moving) COF are important. |

| Blocking Force | ASTM D3354 | Grams (g) or Newtons (N) | Quantifies the force required to separate two layers of film that have been in contact under specified conditions of temperature, pressure, and time. |

| Haze | ASTM D1003 | Percentage (%) | Measures the scattering of light as it passes through the film, indicating its clarity. Additives can sometimes increase haze. |

| Gloss | ASTM D2457 | Gloss Units (GU) | Measures the specular reflection from the film surface. High gloss is often desired for packaging applications. |

Detailed Experimental Protocols

Protocol for Sample Preparation: Incorporation of Stearanilide into a Polymer Film

This protocol describes the preparation of polymer film samples containing a specific concentration of Stearanilide using a laboratory-scale twin-screw extruder and cast film line.

Materials and Equipment:

-

Base Polymer Resin (e.g., Low-Density Polyethylene - LDPE)

-

Stearanilide (powder form)

-

Twin-Screw Extruder

-

Cast Film Line with a chill roll

-

Gravimetric Blender/Feeder

-

Micrometer

Procedure:

-

Drying: Dry the base polymer resin and Stearanilide powder to the manufacturer's recommended specifications to remove any residual moisture.

-

Masterbatch Preparation (Recommended): For accurate and homogeneous dispersion, first prepare a masterbatch with a higher concentration of Stearanilide (e.g., 5-10% by weight) in the base polymer.

-

Blending: Use a gravimetric blender to accurately mix the masterbatch or pure Stearanilide with the base polymer resin to achieve the desired final concentrations (e.g., 500 ppm, 1000 ppm, 2000 ppm).

-

Extrusion:

-

Set the temperature profile of the twin-screw extruder appropriate for the base polymer.

-

Feed the blended material into the extruder.

-

Ensure a consistent melt flow and pressure.

-

-

Film Casting:

-

Extrude the molten polymer through a flat die onto a chilled roller.

-

Adjust the chill roll temperature and the take-up speed to achieve the desired film thickness (e.g., 50 µm).

-

-

Sample Conditioning:

-

Store the produced film rolls in a controlled environment (e.g., 23°C ± 2°C and 50% ± 5% relative humidity) for at least 40 hours before testing, as per ASTM standards. This allows for the migration of the additive to the film surface to stabilize.

-

Protocol for Measuring Coefficient of Friction (COF)

This protocol follows the guidelines of ASTM D1894, "Standard Test Method for Static and Kinetic Coefficients of Friction of Plastic Film and Sheeting."

Materials and Equipment:

-

COF Tester with a sled of specified weight and a moving plane.

-

Film Samples

-

Scissors or Film Cutter

Procedure:

-

Sample Preparation:

-

Cut a piece of the film sample to be attached to the moving plane.

-

Cut another piece of the same film sample to wrap around the sled.

-

-

Test Setup:

-

Secure the film to the plane, ensuring it is flat and wrinkle-free.

-

Attach the film-wrapped sled to the pulling mechanism.

-

-

Measurement:

-

Start the test. The instrument will pull the sled across the film on the plane at a specified speed (e.g., 150 mm/min).

-

The instrument records the force required to initiate motion (for static COF) and the average force required to maintain motion (for kinetic COF).

-

-

Data Analysis:

-

The software automatically calculates the static and kinetic COF based on the measured forces and the known weight of the sled.

-

Perform at least five replicate measurements for each sample and report the average and standard deviation.

-

Protocol for Measuring Blocking Force

This protocol is based on ASTM D3354, "Standard Test Method for Blocking Load of Plastic Film by the Parallel Plate Method."

Materials and Equipment:

-

Blocking Test Fixture (two parallel plates)

-

Oven with controlled temperature

-

Tensile Testing Machine

-

Circular Die Cutter (2.54 cm diameter)

-

Weights

Procedure:

-

Sample Preparation:

-

Cut at least three pairs of circular samples from the film.

-

-

Blocking Assembly:

-

Place a pair of film samples between the parallel plates of the blocking fixture.

-

Apply a specified pressure by placing a weight on the top plate (e.g., 100 psi).

-

-

Conditioning:

-